5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid
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Overview
Description
5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of bromine and nitro groups on the phenyl ring attached to the furan ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid is related to the iron acquisition process in mycobacterial species . The compound interacts with a protein target known as MbtI from Mycobacterium tuberculosis .
Biochemical Pathways
The compound is thought to affect the siderophore-mediated acquisition of iron in Mycobacterium tuberculosis . This pathway is critical for the survival and virulence of the bacteria. By targeting this pathway, the compound could potentially inhibit the growth and proliferation of the bacteria.
Result of Action
Given its potential role in disrupting iron acquisition in mycobacterial species, it could lead to the inhibition of bacterial growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-bromo-5-nitrofuran. This intermediate can then undergo further reactions to introduce the carboxylic acid group at the 2-position of the furan ring. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could result in various substituted furan derivatives .
Scientific Research Applications
5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the bromine atom.
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid: Contains a fluorine atom instead of bromine.
5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can significantly influence the compound’s reactivity and binding properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-(2-bromo-4-nitrophenyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO5/c12-8-5-6(13(16)17)1-2-7(8)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQZOLQAKAAQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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